molecular formula C21H25N3O5S2 B2913149 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877656-03-6

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2913149
CAS No.: 877656-03-6
M. Wt: 463.57
InChI Key: IEYZBBPOOXBBCW-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5S2 and its molecular weight is 463.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study synthesized various pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, exploring the use of compounds related to 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide. These compounds showed notable antibacterial and antifungal activities, comparable to known drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-inflammatory and Analgesic Agents

Another study focused on synthesizing novel compounds derived from visnaginone and khellinone with structures similar to the compound . These synthesized compounds were evaluated for their anti-inflammatory and analgesic properties. Some derivatives showed high inhibitory activity against COX-2, with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research has been conducted on similar thieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds are potential candidates for cancer therapy due to their potent inhibitory activity against both TS and DHFR, critical enzymes in nucleotide synthesis and cell growth (Gangjee et al., 2008).

Antitumor Activity

A study focused on synthesizing new derivatives of thieno[3,2-d]pyrimidine and evaluating their antitumor activity. These compounds displayed potent anticancer activity on various human cancer cell lines, showing the potential of thieno[3,2-d]pyrimidine derivatives in cancer treatment (Hafez & El-Gazzar, 2017).

Central Nervous System Depressant Activity

Research into 2-chloromethyl 3-N-substituted arylthieno[2,3-d]pyrimidin-4-ones and their derivatives demonstrated their potential as central nervous system depressants. These compounds showed marked sedative action, highlighting another possible therapeutic application of thieno[2,3-d]pyrimidine derivatives (Manjunath et al., 1997).

Anticonvulsant Agents

A study on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents suggested the potential of thieno[2,3-d]pyrimidine derivatives in treating convulsions. The synthesized compounds showed moderate anticonvulsant activity, expanding the possible medical applications of these compounds (Severina et al., 2020).

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-27-16-6-5-13(10-17(16)28-2)24-20(26)19-15(7-9-30-19)23-21(24)31-12-18(25)22-11-14-4-3-8-29-14/h5-6,10,14H,3-4,7-9,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYZBBPOOXBBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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